2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
説明
The compound 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide features a central 1H-imidazole core substituted at position 5 with a 4-bromophenyl group and at position 1 with a phenyl group. A thioether linkage connects the imidazole ring to an acetamide moiety, which is further functionalized with a 5-methylisoxazol-3-yl group. This structure combines aromatic and heterocyclic elements, with the bromine atom likely influencing electronic properties and bioactivity.
特性
IUPAC Name |
2-[5-(4-bromophenyl)-1-phenylimidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4O2S/c1-14-11-19(25-28-14)24-20(27)13-29-21-23-12-18(15-7-9-16(22)10-8-15)26(21)17-5-3-2-4-6-17/h2-12H,13H2,1H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNMVMAOOCMAMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide, identified by CAS Number 1207007-04-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The compound's molecular formula is , with a molecular weight of 469.4 g/mol. Its structure includes an imidazole ring, a thioether linkage, and an acetamide functional group, which contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 1207007-04-2 |
| Molecular Formula | C21H17BrN4O2S |
| Molecular Weight | 469.4 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the imidazole ring followed by the introduction of the thioether and acetamide groups. Specific methods may vary, but common reagents include bromobenzene derivatives and isoxazole precursors.
Anticancer Properties
Recent studies have indicated that compounds similar to 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide exhibit promising anticancer activity. For instance, research has shown that such imidazole derivatives can induce apoptosis in cancer cell lines by inhibiting specific signaling pathways involved in cell proliferation and survival.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses significant activity against various bacterial strains, potentially due to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic processes.
The proposed mechanism of action involves the interaction of the compound with specific molecular targets such as enzymes and receptors. The imidazole and thiazole rings are believed to facilitate binding to active sites on proteins, thereby inhibiting their function. This interaction can lead to downstream effects such as altered gene expression and cellular signaling.
Study 1: Anticancer Efficacy
In a controlled study involving human cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability. The study utilized flow cytometry to assess apoptosis rates, revealing an increase in early apoptotic cells following treatment.
Study 2: Antimicrobial Testing
A separate study assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli using disk diffusion methods. Results indicated a significant zone of inhibition compared to control groups, highlighting its potential as an antimicrobial agent.
類似化合物との比較
Comparison with Structurally Similar Compounds
Imidazole-Thio-Acetamide Derivatives
Compounds sharing the imidazole-thio-acetamide backbone demonstrate variations in substituents that modulate physicochemical and biological properties:
- Compound 9 ():
2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide- Substituents: 4-fluorophenyl (position 5), 4-methoxyphenyl (position 1), thiazol-2-yl (acetamide terminus).
- Synthesis: Reacts 5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazole-2-thiol with 2-chloro-N-(thiazol-2-yl)acetamide under basic conditions (K₂CO₃) .
- Key differences vs. target compound: Fluorine vs. bromine at position 5, methoxyphenyl vs. phenyl at position 1, and thiazole vs. isoxazole in the acetamide group. Halogen substitution (Br vs. F) may alter lipophilicity and steric effects, while the isoxazole moiety in the target compound could enhance metabolic stability compared to thiazole .
Thio-Acetamide Linkage in Heterocyclic Systems
The thio-acetamide functional group is prevalent in bioactive molecules, with heterocyclic variations influencing reactivity and binding:
- Triazinoindole-Thio-Acetamides (): Compounds 23–27 feature a triazino[5,6-b]indole core instead of imidazole. For example: Compound 27: 2-((8-Bromo-5-methyl-triazino[5,6-b]indol-3-yl)thio)-N-(4-bromophenyl)acetamide
- Substituents: 8-bromo-triazinoindole core, 4-bromophenyl (acetamide terminus).
- Purity: 95% via acid-amine coupling .
- Bromine at position 8 (triazinoindole) vs. position 5 (imidazole) may alter steric interactions in molecular recognition .
- Thiadiazole-Thio-Acetamides (): Compounds 5e–5m incorporate a 1,3,4-thiadiazole ring. For example: Compound 5j: N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide
- Melting point: 138–140°C; yield: 82% .
- Comparison: The thiadiazole ring’s electron-deficient nature may confer distinct electronic properties vs. the imidazole or triazinoindole systems. Chlorobenzyl and isopropyl/methylphenoxy substituents highlight the role of hydrophobic groups in solubility and target binding .
Substituent Effects on Bioactivity and Physicochemical Properties
Halogenation and aryl group variations significantly impact molecular behavior:
- Aryl Group Diversity: The 5-methylisoxazole terminus in the target compound offers a compact, electron-rich heterocycle vs. bulkier groups like 4-phenoxyphenyl () or benzodiazolyl-phenoxymethyl (), which could influence steric interactions in protein binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
